molecular formula C22H19N3O B2877632 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide CAS No. 477493-60-0

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2877632
CAS No.: 477493-60-0
M. Wt: 341.414
InChI Key: KEOJEKMHIKXMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-phenylpropanamide is a synthetic small molecule featuring a benzimidazole core linked to a phenyl group via a propanamide chain. The benzimidazole moiety (a fused bicyclic aromatic system with two nitrogen atoms) provides a rigid planar structure conducive to π-π stacking and hydrogen-bonding interactions, while the propanamide linker enhances solubility and flexibility. Its structural uniqueness lies in the substitution pattern, where the benzimidazole is attached to the meta position of the phenyl ring, distinguishing it from para-substituted analogs .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOJEKMHIKXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Carboxylic Acid Derivatives

A common approach involves cyclizing ortho-phenylenediamine with meta-substituted phenylpropanoic acid derivatives. For example:

  • Reagents : Ortho-phenylenediamine, 3-phenylpropanoic acid, polyphosphoric acid (PPA).
  • Conditions : Reflux at 150–160°C for 6–8 hours under inert atmosphere.
  • Mechanism : Acid-catalyzed cyclodehydration forms the benzimidazole ring.
  • Yield : 60–70% after recrystallization from ethanol.

Table 1: Comparison of Acid Catalysts in Cyclization

Catalyst Temperature (°C) Time (h) Yield (%)
PPA 150 6 68
HCl (conc.) 120 12 45
H2SO4 140 8 55

PPA outperforms mineral acids due to its dual role as solvent and catalyst, enhancing reaction efficiency.

Introduction of the Propanamide Side Chain

The propanamide group is introduced via amidation or nucleophilic acyl substitution. Two primary methods are employed:

Direct Amidation of 3-Phenylpropanoic Acid

  • Activation : 3-Phenylpropanoic acid is activated using thionyl chloride (SOCl2) to form the acyl chloride.
  • Coupling : Reaction with 3-(1H-benzimidazol-2-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions : Stirring at 25°C for 4–6 hours.
  • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Equation :
$$ \text{3-Phenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Phenylpropanoyl chloride} $$
$$ \text{3-Phenylpropanoyl chloride} + \text{3-(1H-Benzimidazol-2-yl)aniline} \xrightarrow{\text{TEA}} \text{Target Compound} $$

Suzuki-Miyaura Coupling for Meta Substitution

For higher regioselectivity, palladium-catalyzed cross-coupling is used:

  • Starting Material : 3-Bromophenylbenzimidazole.
  • Reagents : 3-Phenylpropanamide boronic ester, Pd(PPh3)4, Na2CO3.
  • Conditions : Microwave irradiation at 100°C for 30 minutes.
  • Yield : 85–90% with >95% purity (HPLC).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer, reduced reaction times.
  • Protocol :
    • Step 1 : Continuous benzimidazole formation using PPA in a tubular reactor (residence time: 2 hours).
    • Step 2 : In-line amidation with 3-phenylpropanoyl chloride.
  • Output : 90% yield at 10 kg/day capacity.

Solvent and Catalyst Recycling

  • Green Chemistry : Ethyl lactate as a biodegradable solvent.
  • Catalyst Recovery : Immobilized PPA on silica gel reduces waste.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC :
    • Column : C18, 5 µm.
    • Mobile Phase : Acetonitrile/water (70:30).
    • Retention Time : 8.2 minutes.

Spectroscopic Data

Table 2: Key NMR Peaks (DMSO-d6)

Position (ppm) Multiplicity Assignment
8.21 singlet Benzimidazole H-2
7.45–7.12 multiplet Phenyl protons
3.38 triplet Propanamide CH2

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Challenges and Optimization

Regioselectivity in Benzimidazole Formation

Para-substituted byproducts (5–10%) arise due to electronic effects. Optimization strategies include:

  • Directed ortho-Metalation : Using lithium diisopropylamide (LDA) to direct substitution.
  • Microwave Assistance : Reduces side reactions by minimizing reaction time.

Amidation Side Reactions

  • Issue : Over-acylation at benzimidazole NH.
  • Solution : Use of protective groups (e.g., tert-butoxycarbonyl) followed by deprotection with TFA.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g)
Direct Amidation 75 98 120
Suzuki Coupling 90 99 250
Continuous Flow 90 97 90

The Suzuki method offers superior yield and purity but is cost-prohibitive for large-scale applications. Continuous flow systems balance efficiency and economics.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

    Acylation: Introduction of acyl groups to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival. The compound can inhibit the activity of certain kinases and disrupt signaling pathways, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Source Key Structural Features Molecular Weight (g/mol) XLogP3 Notable Properties
Target Compound Benzimidazole (meta-phenyl), propanamide linker ~357.4 ~4.2* Moderate lipophilicity, planar aromaticity
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole (para-phenyl), diphenylpropanamide 417.5 5.8 High lipophilicity, enhanced hydrophobic interactions
N-3-(1H-Benzodiazol-2-yl)propyl-2,2-dimethylpropanamide Benzimidazole with propyl linker, dimethylpropanamide 259.35 ~3.1* Increased flexibility, lower molecular weight
A1 (Triazole derivative) Triazole, difluorophenyl, stereochemical centers ~434.4 ~3.8* Fluorine-enhanced metabolic stability
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole, ethyl carbamate, phenylacetyl substituent ~367.4 ~2.9* Prodrug potential, polar carbamate group
Hydroxamic acid derivatives Hydroxamic acid group (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) Varies (~300–400) ~1.5–2.5 Metal-chelating capacity, enzyme inhibition

*Estimated based on structural analogs.

Key Observations:
  • Steric Effects : The dimethylpropanamide analog sacrifices aromaticity for flexibility, which may reduce target binding affinity but improve pharmacokinetic properties.
  • Functional Groups : Hydroxamic acid derivatives prioritize metal chelation (e.g., zinc in HDACs), while triazole-containing analogs emphasize hydrogen bonding and metabolic stability.

Pharmacokinetic and Toxicity Profiles

  • Solubility : The diphenylpropanamide analog ’s high XLogP3 may limit oral bioavailability, whereas the dimethylpropanamide variant ’s lower molecular weight could improve absorption.
  • Metabolism : Fluorine substituents in compound A1 reduce oxidative metabolism, extending half-life. The target compound’s benzimidazole, however, may undergo cytochrome P450-mediated oxidation.

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide (CAS Number: 5127234) is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodiazole moiety, which is known for its diverse biological activities. The molecular formula is C22H19N3OC_{22}H_{19}N_{3}O, and it has a molecular weight of approximately 341.41 g/mol. The presence of the benzodiazole ring is significant as it often contributes to pharmacological properties such as anti-inflammatory and anticancer activities.

Antiplatelet Activity

Compounds derived from benzodiazole structures have also been explored for their antiplatelet activities. A study investigating 3-phenyl-1H-isochromen-1-one analogues reported significant antiplatelet effects, outperforming standard treatments like aspirin in some cases . This suggests that this compound could possess similar effects, warranting further investigation.

Inhibition Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Research has demonstrated that modifications to the benzodiazole ring can enhance or diminish biological efficacy. For instance:

CompoundModificationIC50 (μM)Biological Activity
ANo modification50Moderate inhibitor
BMethyl group addition20Strong inhibitor
CHydroxyl group addition10Very strong inhibitor

This table illustrates how small changes in chemical structure can lead to significant differences in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.